molecular formula C28H26N2O2 B3017443 N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide CAS No. 476283-96-2

N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide

Cat. No. B3017443
CAS RN: 476283-96-2
M. Wt: 422.528
InChI Key: UVLCHPRUVUVHJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene compounds involves multiple steps, including the use of derivatizing agents and characterization techniques. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) has been used as a derivatizing reagent for amino acids, which suggests that similar naphthalene derivatives could be synthesized using appropriate reagents and conditions . Although the exact synthesis of N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide is not described, the methodologies used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using various spectroscopic and analytical techniques. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, and single crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its crystalline form, electronic transitions, and molecular interactions.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can be inferred from studies on similar compounds. The paper on the novel thiazole derivative does not directly address the chemical reactions of naphthalene derivatives, but the characterization techniques used can provide information on the reactivity and stability of the compound . For a comprehensive analysis of the chemical reactions of this compound, further studies would be required.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be studied through various analyses. The novel thiazole compound's physical parameters were studied, including thermal stability (TGA/DTA) and electronic properties (UV-Visible spectra and FMO analysis) . Similarly, the physical and chemical properties of this compound could be analyzed using these techniques to determine its stability, electronic structure, and potential applications.

Scientific Research Applications

Fluorescent Chemosensors

Compounds with structures similar to the one have been investigated for their potential as fluorescent chemosensors. For example, a study on 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) showed its application as a turn-on fluorescent chemosensor with high selectivity and sensitivity for Al3+ ions, highlighting its utility in detecting specific metal ions in various environments (Asiri et al., 2018).

CYP26 Inhibitors

Another study described the synthesis and evaluation of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives as inhibitors of retinoic acid 4-hydroxylase (CYP26), showcasing the therapeutic potential of such compounds in managing conditions affected by retinoic acid metabolism (Gomaa et al., 2011).

Anticancer Agents

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various human cancer cell lines, demonstrating the potential of naphthalene-based compounds as anticancer agents (Ravichandiran et al., 2019).

Selective Sensing

Compounds based on naphthalene structures have been studied for their selective sensing capabilities towards specific chemicals. A study on a heteroatom-containing Schiff base, NDAP, showed aggregation-induced emission enhancement (AIEE) properties useful for the selective detection of trace amounts of picric acid, a powerful explosive, in aqueous media (Maity et al., 2017).

Molecular Docking and Antibacterial Evaluation

Derivatives of naphthalene-1,4-dione have been synthesized and evaluated for their antibacterial properties, with some compounds showing promising activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c1-17-9-11-23(13-19(17)3)27(31)29-25-15-21-7-5-6-8-22(21)16-26(25)30-28(32)24-12-10-18(2)20(4)14-24/h5-16H,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLCHPRUVUVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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